molecular formula C16H16N6O2 B2654993 2-(4-{[3-(2-furyl)-1H-pyrazol-5-yl]carbonyl}piperazin-1-yl)pyrimidine CAS No. 1093128-47-2

2-(4-{[3-(2-furyl)-1H-pyrazol-5-yl]carbonyl}piperazin-1-yl)pyrimidine

Cat. No. B2654993
M. Wt: 324.344
InChI Key: ZEFSNOBUUQOABE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-{[3-(2-furyl)-1H-pyrazol-5-yl]carbonyl}piperazin-1-yl)pyrimidine is a chemical compound that has been extensively studied for its potential applications in scientific research. This molecule has shown promising results in various studies, and its unique structure makes it an interesting target for further investigation. In

Scientific Research Applications

1. Neuropharmacology and Receptor Antagonism

Compounds with a structure similar to "2-(4-{[3-(2-furyl)-1H-pyrazol-5-yl]carbonyl}piperazin-1-yl)pyrimidine" have been synthesized and studied for their neuropharmacological properties, particularly as 5-HT7 receptor antagonists. Structural modifications in these molecules have elucidated the influence of different substituents on binding affinity and selectivity towards serotonin receptors, offering insights into the design of dual and multi-receptor ligands with potential applications in neuropsychiatric disorders (Strekowski et al., 2016).

2. Antiviral Research

Pyrazolo[3,4-d]pyrimidines have demonstrated significant antiviral activity against human enteroviruses, including coxsackieviruses, with some derivatives inhibiting virus replication at nanomolar concentrations. This class of compounds, by virtue of structural analogies, underscores the potential of "2-(4-{[3-(2-furyl)-1H-pyrazol-5-yl]carbonyl}piperazin-1-yl)pyrimidine" related molecules in antiviral research and therapy (Chern et al., 2004).

3. Adenosine Receptor Research

Tritium-labeled derivatives have been used to study the binding characteristics to A2A adenosine receptors, highlighting the utility of these compounds in receptor characterization and the development of receptor antagonists with potential applications in cardiovascular and neurodegenerative diseases (Baraldi et al., 1996).

4. Heterocyclic Synthesis

Research has explored the synthesis of novel heterocyclic derivatives incorporating the pyrimidine moiety for potential applications in medicinal chemistry and drug development. These studies contribute to the broader understanding of the chemical properties and reactivity of such compounds (Ho & Suen, 2013).

5. Water Solubility and Pharmaceutical Formulation

Efforts to increase the water solubility of pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives have led to the development of compounds with improved solubility profiles at physiological pH, facilitating their potential use in intravenous formulations for therapeutic applications (Baraldi et al., 2012).

properties

IUPAC Name

[5-(furan-2-yl)-1H-pyrazol-3-yl]-(4-pyrimidin-2-ylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N6O2/c23-15(13-11-12(19-20-13)14-3-1-10-24-14)21-6-8-22(9-7-21)16-17-4-2-5-18-16/h1-5,10-11H,6-9H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEFSNOBUUQOABE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=CC=N2)C(=O)C3=NNC(=C3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-(furan-2-yl)-1H-pyrazol-3-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone

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